(Z)-3-(1H-Indol-3-yl)acrylonitrile

Catalog No.
S734875
CAS No.
85452-79-5
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(1H-Indol-3-yl)acrylonitrile

CAS Number

85452-79-5

Product Name

(Z)-3-(1H-Indol-3-yl)acrylonitrile

IUPAC Name

(Z)-3-(1H-indol-3-yl)prop-2-enenitrile

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3-

InChI Key

GQCABHQDRZQIOP-ARJAWSKDSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC#N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\C#N

(Z)-3-(1H-Indol-3-yl)acrylonitrile has the molecular formula C11H8N2C_{11}H_{8}N_{2} and a molecular weight of approximately 168.20 g/mol. The compound is recognized for its planar structure due to the conjugated system formed by the indole and acrylonitrile groups, which enhances its chemical reactivity and biological interactions. The presence of the acrylonitrile group contributes to its electrophilic character, making it a candidate for various

Organic Synthesis Precursor

(Z)-3-(1H-Indol-3-yl)acrylonitrile serves as a valuable building block for the synthesis of diverse heterocyclic compounds due to the presence of the indole and acrylonitrile moieties. These moieties can participate in various chemical reactions, allowing researchers to access complex molecules with potential biological activities. A study published in the National Institutes of Health's PubMed Central database describes the application of (Z)-3-(1H-Indol-3-yl)acrylonitrile in the synthesis of a novel class of heterocyclic compounds with potential antitumor activity [].

  • Oxidation: The indole ring can be oxidized to introduce different functional groups, potentially leading to derivatives with enhanced biological activity.
  • Reduction: The acrylonitrile group can be reduced to form amines or other derivatives, expanding the compound's utility in synthetic chemistry.
  • Substitution Reactions: The fluoro group on related compounds can be substituted through nucleophilic aromatic substitution, allowing for the introduction of various functional groups under basic conditions .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

Indole derivatives, including (Z)-3-(1H-Indol-3-yl)acrylonitrile, are often studied for their potential biological activities. Research indicates that compounds with indole structures can interact with various molecular targets such as enzymes and receptors. The unique combination of the indole and acrylonitrile moieties may enhance binding affinity or selectivity towards specific biological targets. This makes (Z)-3-(1H-Indol-3-yl)acrylonitrile a candidate for further investigation in pharmacological studies, particularly concerning diseases like cancer and neurological disorders .

The synthesis of (Z)-3-(1H-Indol-3-yl)acrylonitrile typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 6-fluoroindole or other substituted indoles.
  • Knoevenagel Condensation: The acrylonitrile moiety is introduced via a Knoevenagel condensation reaction between the indole and malononitrile in the presence of a base such as piperidine.
  • Isomerization: To obtain the Z-isomer specifically, reaction conditions such as temperature and solvent choice must be carefully controlled.

In industrial settings, optimization of these synthetic routes can lead to improved yields and purity using techniques like continuous flow reactors and advanced purification methods.

(Z)-3-(1H-Indol-3-yl)acrylonitrile has potential applications across various fields:

  • Medicinal Chemistry: It may serve as a lead compound in drug discovery due to its biological activity against certain diseases.
  • Organic Synthesis: As a building block in organic synthesis, it can be utilized to create more complex molecules with desired properties.
  • Materials Science: This compound could be explored for developing novel polymers or functional materials due to its unique chemical structure .

Studies on (Z)-3-(1H-Indol-3-yl)acrylonitrile's interactions with biological targets are essential for understanding its mechanism of action. These interactions often involve binding to specific enzymes or receptors, which could elucidate pathways relevant to disease mechanisms. For instance, research on similar indole derivatives has shown their ability to modulate enzyme activity or receptor signaling pathways, suggesting that (Z)-3-(1H-Indol-3-yl)acrylonitrile may exhibit comparable effects .

Similar Compounds: Comparison

Several compounds are structurally similar to (Z)-3-(1H-Indol-3-yl)acrylonitrile, each differing in substituents or functional groups:

Compound NameStructure FeaturesUnique Aspects
3-(1H-Indol-3-yl)acrylonitrileLacks fluorine substituentMay exhibit different biological activity
6-FluoroindoleContains only the indole structureFocuses on indole's properties without acrylonitrile
3-(6-Chloro-1H-indol-3-yl)acrylonitrileContains a chloro group instead of fluoroPotentially different reactivity and selectivity
(Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrileIncorporates thiophene moietyUnique electronic properties due to thiophene

The uniqueness of (Z)-3-(1H-Indol-3-yl)acrylonitrile arises from its combination of both fluoro and acrylonitrile groups, which may enhance its chemical reactivity and biological activity compared to similar compounds .

XLogP3

2.4

Dates

Modify: 2023-08-15

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